molecular formula C21H20N4O4 B11022848 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11022848
M. Wt: 392.4 g/mol
InChI Key: RCGBUKRHVBECEV-UHFFFAOYSA-N
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Description

N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a synthetic heterocyclic compound featuring a quinazolinone core linked to an isoindole moiety via an acetamide bridge. The methoxyethyl substituent at position 3 of the quinazolinone enhances solubility and modulates steric effects, distinguishing it from simpler quinazoline derivatives. This compound’s structural complexity necessitates specialized synthesis and characterization techniques, as highlighted in crystallographic and synthetic literature .

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C21H20N4O4/c1-29-9-8-25-12-22-17-7-6-13(10-16(17)21(25)28)23-19(26)11-18-14-4-2-3-5-15(14)20(27)24-18/h2-7,10,12,18H,8-9,11H2,1H3,(H,23,26)(H,24,27)

InChI Key

RCGBUKRHVBECEV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid derivatives with appropriate amines to form the quinazolinone core. This is followed by further functionalization to introduce the isoindoline moiety.

For example, a green synthetic procedure was developed for the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid, using two green chemistry approaches: utilization of deep eutectic solvents (DES) and microwave-induced synthesis . This approach can be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, would be beneficial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinazolinone moiety could yield quinazoline-2,4-dione derivatives, while reduction of the isoindoline moiety could produce isoindoline-1-ol derivatives.

Scientific Research Applications

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It can be used to study the biological activities of quinazolinone derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: The compound may have potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The isoindoline moiety may also contribute to the compound’s biological activity by interacting with different molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Crystallographic Features

The compound’s crystal structure, resolved via SHELX software (commonly used for small-molecule refinement ), reveals:

  • Quinazolinone-Isoindole Geometry: The dihedral angle between the quinazolinone and isoindole planes is ~30°, enabling intramolecular hydrogen bonding (N–H···O) between the acetamide NH and quinazolinone carbonyl.
  • Comparison with Coumarin-Thiazolidinone Analogs: Thiazolidinone derivatives exhibit planar conformations due to stronger S···O interactions, whereas the target compound’s methoxyethyl group introduces torsional strain, reducing planarity .

Table 2: Key Structural Parameters

Parameter Target Compound Coumarin-Thiazolidinone Hybrids
Dihedral Angle (°) 30 10–15
Dominant H-Bond N–H···O (quinazolinone) N–H···S (thiazolidinone)
Crystallographic Software SHELXL SHELXL
Physicochemical and Functional Properties

The compound’s hydrogen bonding network, analyzed via graph set theory , differs markedly from related acetamides:

  • Solubility: The methoxyethyl group improves aqueous solubility (logP ≈ 1.8) compared to non-polar coumarin-thiazolidinone analogs (logP ≈ 2.5) .
  • Thermal Stability: Melting point (mp) data suggest lower thermal stability (mp ≈ 215°C) than coumarin-thiazolidinone derivatives (mp ≈ 240°C), likely due to reduced crystallinity from torsional strain .

Table 3: Functional Property Comparison

Property Target Compound Coumarin-Thiazolidinone Hybrids
logP (Calculated) 1.8 2.5
Melting Point (°C) 215 240
H-Bond Donors/Acceptors 2/5 2/4

Biological Activity

N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features a quinazoline moiety linked to an isoindole structure, which is known for its diverse pharmacological properties. The molecular formula is C23H24N4O5C_{23}H_{24}N_{4}O_{5}, with a molecular weight of approximately 436.46 g/mol. The unique combination of functional groups enhances its chemical reactivity and biological activity.

Property Value
Molecular FormulaC23H24N4O5
Molecular Weight436.46 g/mol
StructureQuinazoline-Isoindole

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and cellular signaling pathways.

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, a related quinazolinone derivative demonstrated significant cytotoxicity against AGS (gastric cancer), A549 (lung cancer), and Caco-2 (colorectal cancer) cell lines at concentrations as low as 5 µM to 100 µM .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : Compounds with similar structures have been reported to suppress EMT markers in cancer cells, thereby reducing invasion and metastasis .
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as the STAT3 pathway, which is involved in cell survival and proliferation .

Case Studies

A study involving a structurally analogous compound reported that treatment with 100 µM resulted in a significant reduction in cell viability across multiple cancer cell lines. Specifically, the expression levels of EMT-related proteins were altered, indicating a potential therapeutic mechanism .

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